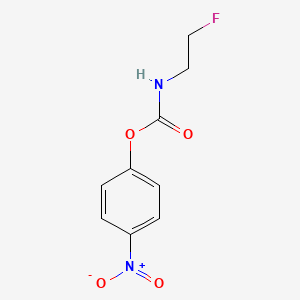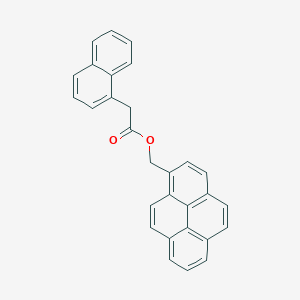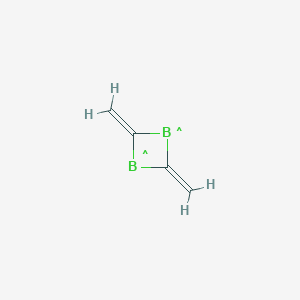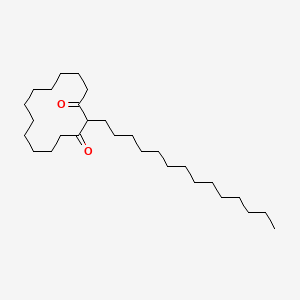
S-Phenyl pent-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl pent-2-enethioate is an organic compound belonging to the class of aromatic thiols It is characterized by the presence of a phenyl group attached to a pent-2-enethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Phenyl pent-2-enethioate can be synthesized through the reaction of thiophenol with methacryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of titanium (IV) salts as catalysts has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: S-Phenyl pent-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
S-Phenyl pent-2-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of S-Phenyl pent-2-enethioate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, where it either donates or accepts electrons, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- S-Phenyl 2-methylprop-2-enethioate (PSM)
- S,S′-thiodi-4,1-phenylenebis(thiomethacrylate) (DMSPS)
- Bis[4(2-hydroxy-3-methacryloyloxypropoxy)phenyl]sulfide (BES.DM)
Comparison: S-Phenyl pent-2-enethioate is unique due to its specific structure, which imparts distinct chemical properties Compared to similar compounds like PSM, DMSPS, and BESFor instance, while PSM is used in polymer synthesis, this compound may have broader applications in both biological and industrial contexts .
Properties
CAS No. |
116205-05-1 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
S-phenyl pent-2-enethioate |
InChI |
InChI=1S/C11H12OS/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h3-9H,2H2,1H3 |
InChI Key |
HXQLISWLKWSPTP-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [2,5-dihydro-1,1-dioxido-4-(phenylthio)-3-thienyl]trimethyl-](/img/structure/B14311458.png)
![Bicyclo[3.3.1]nonane-2,4-dione, 9,9-dimethoxy-](/img/structure/B14311459.png)
![2-[(Phenylsulfanyl)methyl]butane-1,2-diol](/img/structure/B14311460.png)

![2-[(Butylsulfanyl)methylidene]cyclohexan-1-OL](/img/structure/B14311464.png)



![1-[2-(Ethylamino)dodecyl]pyrrolidine-2,5-dione](/img/structure/B14311500.png)





